5-Acetamido-1-phenylpyrazole-4-carboxamide
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Overview
Description
5-Acetamido-1-phenylpyrazole-4-carboxamide is an organic compound with the molecular formula C10H10N4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1-phenylpyrazole-4-carboxamide typically involves the reaction of 1-phenylpyrazole-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamido group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamido and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Acetamido-1-phenylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetamido-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenylpyrazole-4-carboxamide: A closely related compound with similar structural features.
1-Phenylpyrazole-4-carboxylic acid: Another related compound that serves as a precursor in the synthesis of 5-Acetamido-1-phenylpyrazole-4-carboxamide.
Uniqueness
This compound is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a versatile scaffold for drug design.
Biological Activity
5-Acetamido-1-phenylpyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following structure:
This structure features a pyrazole ring, which is known for its pharmacological versatility. The presence of the acetamido and carboxamide groups enhances its solubility and biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines:
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies have indicated that it can reduce pro-inflammatory cytokine production in vitro, particularly in models of lipopolysaccharide (LPS)-induced inflammation in microglial cells. The effective concentration was reported to be around 1.76±0.19μM for significant inhibition of inflammatory markers .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its efficacy against various microbial strains was evaluated using agar diffusion methods:
These results suggest that the compound possesses dual activity as both an anticancer and antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit certain kinases that are crucial for cancer cell proliferation and survival .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Anticancer Efficacy : A study reported that derivatives of pyrazole compounds, including this compound, exhibited significant cytotoxicity against HepG2 and HCT116 cell lines, with IC50 values indicating strong potential for further development as chemotherapeutic agents .
- Inflammation Models : In vivo studies highlighted the compound's ability to modulate inflammatory responses in animal models, demonstrating a reduction in microglial activation following LPS treatment .
- Synthesis and Structure-Activity Relationships : The synthesis of various analogs has allowed researchers to establish structure-activity relationships (SAR), identifying key functional groups responsible for enhanced biological activity .
Properties
CAS No. |
5417-93-6 |
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Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
5-acetamido-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12N4O2/c1-8(17)15-12-10(11(13)18)7-14-16(12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,18)(H,15,17) |
InChI Key |
BMFXZPHICZPBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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